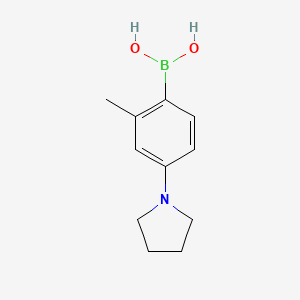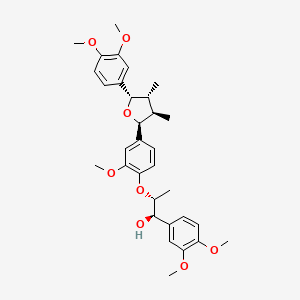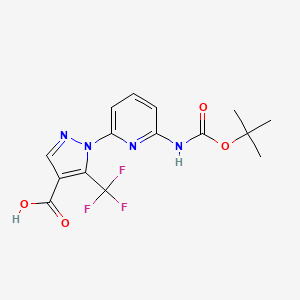
Cumyl-inaca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cumyl-inaca can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 1-methyl-1-phenylethylamine under specific conditions to form the desired carboxamide . The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Cumyl-inaca undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Applications De Recherche Scientifique
Cumyl-inaca has several scientific research applications, including:
Mécanisme D'action
Cumyl-inaca exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors . It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that mediate its psychoactive and physiological effects . The activation of CB1 receptors in the brain is primarily responsible for its psychoactive effects, while CB2 receptor activation is associated with its immunomodulatory and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Cumyl-inaca is similar to other synthetic cannabinoids such as:
Cumyl-pinaca: Another synthetic cannabinoid with a similar structure but different functional groups.
5F-Cumyl-pinaca: A fluorinated analog of cumyl-pinaca with enhanced potency and different pharmacological properties.
Cumyl-thpinaca: A thiophene analog with distinct chemical and biological characteristics.
Compared to these compounds, this compound is unique due to its specific chemical structure and the resulting pharmacological profile .
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
COOPWWXIRLDJCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)



![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)



![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)



